1,8-Bis(diphenylphosphino)octane
Overview
Description
1,8-Bis(diphenylphosphino)octane (dpo) is a phosphine ligand that is part of a broader class of α, ω-bis(diphenylphosphino)alkanes. These ligands are known for their ability to coordinate with transition metals, forming complexes with varying structures depending on the length of the alkane chain between the phosphorus donor atoms. The dpo ligand, in particular, has been shown to bridge two palladium atoms, forming dimeric complexes with 22- or 26-membered rings .
Synthesis Analysis
The synthesis of dpo involves the use of palladium(II) as a central metal to which the dpo ligand coordinates. The resulting structures of the complexes are influenced by the length of the alkane chain, with dpo forming dimeric complexes due to its optimal chain length for such coordination .
Molecular Structure Analysis
The molecular structure of dpo when coordinated to palladium(II) forms dimeric complexes with large membered rings. This is indicative of the flexibility and the ability of the dpo ligand to span across two metal centers, allowing for the formation of stable chelated structures .
Chemical Reactions Analysis
The chemical reactivity of dpo is showcased in its ability to form complexes with palladium(II). The dpo ligand acts as a bridge between two palladium atoms, which is a function of the alkane chain length. This bridging capability is crucial for the formation of polymeric, dimeric, or monomeric complexes, as observed in the case of other related bis(diphenylphosphino)alkanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of dpo complexes are largely determined by the nature of the coordination with palladium(II). The dimeric complexes formed by dpo are likely to have distinct properties compared to polymeric or monomeric complexes formed by related ligands with shorter or longer alkane chains. The stability and reactivity of these complexes can be inferred from the structural analysis, although specific physical properties such as melting points, solubility, and spectroscopic characteristics are not detailed in the provided data .
Scientific Research Applications
Complex Formation and Structural Properties
1,8-Bis(diphenylphosphino)octane (dpo) has been studied for its ability to form complexes with various metals. Research has shown that dpo forms palladium(II) complexes, where the structure of these complexes depends on the length of the alkane chain between the donor atoms. In these complexes, dpo acts as a bridging ligand, forming dimeric structures with palladium atoms (Hill et al., 1980). Additionally, dpo forms pseudo-tetrahedral nickel complexes, demonstrating its versatility as a ligand (Hill et al., 1982).
Nanoparticle Coordination and Catalysis
The coordination properties of dpo have been explored in the context of gold nanoclusters. One study reported the synthesis of a new Au22 nanocluster coordinated by six bidentate diphosphine ligands, including dpo. This research highlighted the potential of dpo in nanoparticle stabilization and catalysis, with specific focus on the unique structural properties of these gold nanoclusters (Chen et al., 2014).
Electrochromic Properties of Metallodithiolene Complexes
In the field of materials science, dpo has been involved in the synthesis of metallodithiolene complexes, which display interesting near-infrared (NIR) electrochromic properties. These complexes, incorporating dpo as a ligand, have been studied for their optical contrasts, switching times, and electrochromic efficiencies. Such properties are valuable for applications in smart windows and display technologies (Chen et al., 2016).
Applications in Organometallic Chemistry
Dpo has also found applications in the synthesis of novel organometallic compounds. For instance, its reaction with borane−dimethyl sulfide complex led to the formation of unique boronium salts, showcasing the reactivity of dpo in organometallic syntheses (Owsianik et al., 2009).
Mechanism of Action
Target of Action
1,8-Bis(diphenylphosphino)octane is a bidentate diphosphine ligand . It primarily targets gold atoms in the formation of gold nanoclusters . These gold atoms serve as the primary sites for the compound’s action .
Mode of Action
The compound interacts with its targets by forming bonds with gold atoms in nanoclusters . Specifically, it holds together two directly bonded Au11 subunits, creating a nanocluster composed of these subunits . This interaction results in a change in the electronic and optical properties of the nanocluster .
Biochemical Pathways
Its interaction with gold atoms in nanoclusters suggests that it may influence the electronic and optical properties of these structures .
Pharmacokinetics
It’s important to note that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Result of Action
These gold atoms can be considered as potential in situ active sites for catalysis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of inert gas. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of gold atoms is also crucial for the compound’s action .
Safety and Hazards
Future Directions
The future directions of 1,8-Bis(diphenylphosphino)octane research could involve further exploration of its coordination with gold nanoclusters. The uncoordinated surface gold atoms in the Au22 nanocluster present potential in situ active sites for catalysis, which could be harnessed for various applications .
properties
IUPAC Name |
8-diphenylphosphanyloctyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABUPOVYOOZOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571154 | |
Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41625-30-3 | |
Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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